molecular formula C23H24N4O4 B138079 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) CAS No. 144400-96-4

5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)

Cat. No. B138079
M. Wt: 420.5 g/mol
InChI Key: WFNOUKDAZDWWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one), also known as DMCM, is a synthetic compound that belongs to the benzodiazepine class of drugs. It has been widely used in scientific research as a tool to investigate the role of the GABA-A receptor in the central nervous system.

Mechanism Of Action

5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) binds to the benzodiazepine site of the GABA-A receptor with high affinity, which enhances the binding of GABA to the receptor and increases the influx of chloride ions into the neuron. This results in an increase in the inhibitory tone of the neuron, leading to a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.

Biochemical And Physiological Effects

5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the latency to onset of seizures and decrease the duration of seizures. In addition, 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have a positive effect on learning and memory in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) in lab experiments is its high affinity for the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for investigating the role of the receptor in the central nervous system. However, one limitation is that 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) is a synthetic compound and may not accurately reflect the effects of endogenous benzodiazepines on the GABA-A receptor.

Future Directions

There are many future directions for the use of 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) in scientific research. One direction is to investigate the effects of 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) on different subtypes of the GABA-A receptor and their associated functions. Another direction is to investigate the effects of 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems. Finally, the development of more specific and selective benzodiazepine ligands may provide new insights into the role of the GABA-A receptor in the central nervous system.

Synthesis Methods

5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) can be synthesized through a multistep process starting from 4-methyl-2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amino group is then reacted with ethyl acetoacetate to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized with phosgene to give 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one).

Scientific Research Applications

5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been widely used in scientific research as a tool to investigate the role of the GABA-A receptor in the central nervous system. GABA-A receptors are the primary target of benzodiazepines, and 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to bind to the benzodiazepine site of the GABA-A receptor with high affinity. 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been used to investigate the effects of benzodiazepines on GABA-A receptor function, including the modulation of chloride ion influx, the enhancement of GABA-mediated inhibition, and the regulation of receptor trafficking.

properties

CAS RN

144400-96-4

Product Name

5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1,3-bis(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)propane-1,3-dione

InChI

InChI=1S/C23H24N4O4/c1-14-11-20(28)24-16-7-3-5-9-18(16)26(14)22(30)13-23(31)27-15(2)12-21(29)25-17-8-4-6-10-19(17)27/h3-10,14-15H,11-13H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

WFNOUKDAZDWWSU-UHFFFAOYSA-N

SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC(=O)N3C(CC(=O)NC4=CC=CC=C43)C

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC(=O)N3C(CC(=O)NC4=CC=CC=C43)C

synonyms

1,3-bis(3-methyl-5-oxo-2,6-diazabicyclo[5.4.0]undeca-7,9,11-trien-2-yl )propane-1,3-dione

Origin of Product

United States

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